(R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its multiple functional groups and chiral centers.
Medicine
In medicinal chemistry, ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide may serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and reactions are of interest for developing efficient and sustainable production methods.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(®-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- ®-2-Amino-N-(®-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- (S)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
Uniqueness
The uniqueness of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. Compared to its enantiomers and diastereomers, this compound may exhibit different pharmacokinetics, pharmacodynamics, and interaction profiles.
Properties
CAS No. |
2138375-72-9 |
---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O2/c19-17(12-15-9-5-2-6-10-15)18(22)20-16(13-21)11-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13,19H2,(H,20,22)/t16-,17+/m0/s1 |
InChI Key |
VRZPWGVIPYELDL-DLBZAZTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.